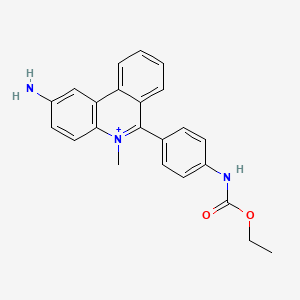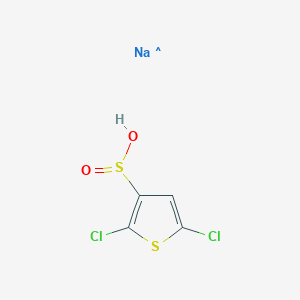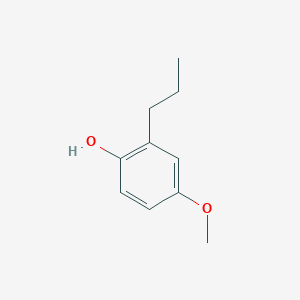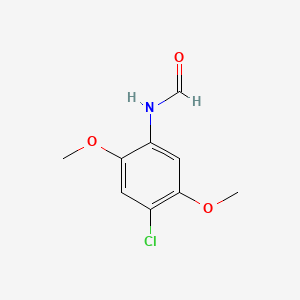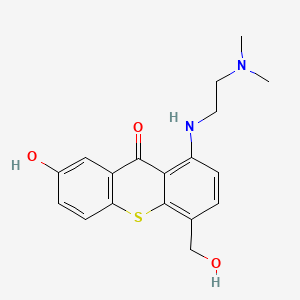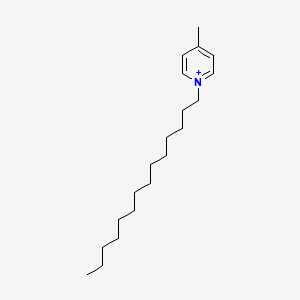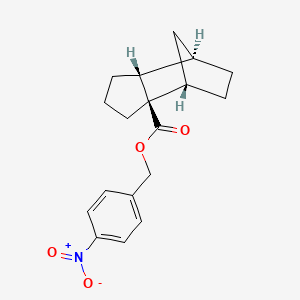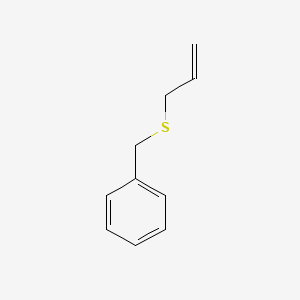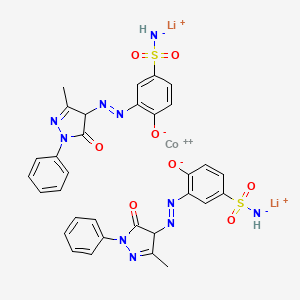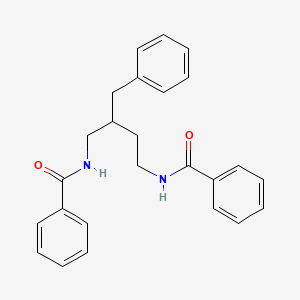
n,n'-(2-Benzylbutane-1,4-diyl)dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide is an organic compound with the molecular formula C25H26N2O2 It is a derivative of dibenzamide, characterized by the presence of a benzyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide typically involves the reaction of benzylamine with butane-1,4-diyl dibenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques are employed to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(butane-1,4-diyl)dibenzamide
- N,N’-(2-phenylethyl)dibenzamide
- N,N’-(2-methylpropane-1,4-diyl)dibenzamide
Uniqueness
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dibenzamide derivatives and contributes to its specific applications and reactivity .
Eigenschaften
CAS-Nummer |
5342-98-3 |
|---|---|
Molekularformel |
C25H26N2O2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-[3-(benzamidomethyl)-4-phenylbutyl]benzamide |
InChI |
InChI=1S/C25H26N2O2/c28-24(22-12-6-2-7-13-22)26-17-16-21(18-20-10-4-1-5-11-20)19-27-25(29)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,26,28)(H,27,29) |
InChI-Schlüssel |
HYKGFVNRROQAFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCNC(=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


